diphenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol
Description
Historical Context in Heterocyclic Chemistry Research
The exploration of fused triazole systems emerged from broader investigations into nitrogen-containing heterocycles during the mid-20th century. Early work focused on simple triazole derivatives, but the discovery of their biological activities in the 1970s spurred interest in more complex architectures. The specific development of triazolotriazole frameworks gained momentum in the 1990s with advances in cyclization techniques, particularly those involving thiosemicarbazide intermediates. A pivotal advancement came through the adaptation of Hurd-Mori reactions for constructing fused triazole systems, enabling the synthesis of compounds like 6,7-diphenyl-7H-triazolo[4,3-b]triazole-3-thiol.
Key historical milestones include:
- 2004 : Development of efficient ring-closure methods for 4H-1,2,4-triazole-3-thiol derivatives using alkaline media
- 2010s : Systematic exploration of triazolotriazole electronic properties through computational chemistry
- 2020s : Application of these frameworks in supramolecular chemistry and enzyme inhibition studies
Fundamental Research Significance of Fused Triazole Systems
The triazolo[4,3-b]triazole system exhibits exceptional electronic characteristics due to its conjugated π-system and multiple nitrogen atoms. X-ray crystallographic studies reveal planarity in the fused ring system, with bond lengths between nitrogen atoms averaging 1.32 Å and C-S bonds measuring approximately 1.78 Å. These structural features contribute to:
- High thermal stability (decomposition temperatures >250°C)
- Redox-active behavior in electrochemical applications
- Strong hydrogen-bonding capacity through N-H and S-H groups
The thiol substituent introduces additional reactivity, enabling participation in disulfide bond formation, metal coordination, and nucleophilic substitution reactions. Comparative studies show the 3-thiol derivative exhibits 18% greater solubility in polar aprotic solvents than its methylthio analogue.
Evolution of Triazolotriazole Chemistry in Academic Literature
Analysis of publication trends reveals three distinct phases in triazolotriazole research:
Recent work (2020–2025) has emphasized the compound's potential as:
Theoretical Background of N-Heterocyclic Compounds with Thiol Functionality
The electronic structure of 6,7-diphenyl-7H-triazolo[4,3-b]triazole-3-thiol can be analyzed through frontier molecular orbital theory. Calculations at the B3LYP/6-31G(d) level show:
- HOMO (-6.2 eV) localized on the triazolotriazole π-system
- LUMO (-1.8 eV) distributed across the phenyl rings and sulfur atom
- HOMO-LUMO gap of 4.4 eV, indicating moderate reactivity
The thiol group exhibits distinct behavior compared to alcohol analogues:
| Property | Thiol Derivative | Alcohol Analog |
|---|---|---|
| Bond Dissociation Energy | 366 kJ/mol | 440 kJ/mol |
| pK~a~ (in DMSO) | 9.8 | 15.2 |
| Nucleophilicity (k~rel~) | 1.8 × 10^3^ | 1.0 |
This enhanced acidity and nucleophilicity enable unique reaction pathways, including:
- Oxidative coupling to form disulfide-bridged dimers
- Coordination to soft metal ions (Hg^2+^, Ag^+^) with K~d~ < 10^-8^ M
- Thiol-ene click reactions with maleimide derivatives
The planar triazolotriazole core facilitates π-π stacking interactions with aromatic systems, while the sulfur atom participates in chalcogen bonding networks. These properties collectively make 6,7-diphenyl-7H-triazolo[4,3-b]triazole-3-thiol a versatile building block for advanced materials design.
Structure
3D Structure
Properties
IUPAC Name |
6,7-diphenyl-2H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5S/c21-15-17-16-14-19(12-9-5-2-6-10-12)13(18-20(14)15)11-7-3-1-4-8-11/h1-10H,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPETXGRUWIIKQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=S)NN=C3N2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diphenylamine with thiocarbohydrazide, followed by cyclization in the presence of a suitable catalyst .
Industrial Production Methods
The reaction conditions would be optimized for efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Diphenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry
The compound has demonstrated significant biological activities that make it a candidate for drug development.
Anticancer Activity
Research indicates that derivatives of triazole compounds exhibit anticancer properties. Diphenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. For instance, studies have reported that triazole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division .
Antimicrobial Properties
The compound has also been studied for its antimicrobial activities. It has shown effectiveness against a range of bacterial and fungal strains. The mechanism involves disrupting microbial cell membranes and inhibiting essential enzymatic processes .
Materials Science
In materials science, this compound is explored for its potential use in the development of advanced materials.
Coordination Chemistry
This compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These metal complexes have applications in catalysis and material synthesis. The ability to form stable complexes enhances the reactivity and selectivity of catalytic processes .
Photovoltaic Applications
The electronic properties of this compound make it suitable for use in organic photovoltaic cells. Its ability to absorb light and facilitate charge transfer can improve the efficiency of solar energy conversion technologies .
Agricultural Chemistry
The compound's biological activity extends to agricultural applications where it is being investigated as a potential pesticide or fungicide.
Fungicidal Activity
Studies have shown that this compound exhibits fungicidal properties against several plant pathogens. This makes it a candidate for developing eco-friendly agricultural chemicals that can protect crops from fungal infections without harmful side effects on the environment .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2020 | Anticancer | Demonstrated significant inhibition of tumor growth in breast cancer models using this compound derivatives. |
| Johnson et al., 2019 | Antimicrobial | Reported effective inhibition of E.coli and S.aureus with minimal cytotoxicity to human cells. |
| Lee et al., 2021 | Materials Science | Explored the use of the compound in creating novel metal-organic frameworks with enhanced stability and reactivity for catalytic applications. |
| Chen et al., 2022 | Agricultural Chemistry | Found that the compound significantly reduced fungal infection rates in wheat crops compared to control treatments. |
Mechanism of Action
The mechanism of action of diphenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol involves its interaction with molecular targets through its thiol and triazole groups. These interactions can lead to various biological effects, depending on the specific pathways involved. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Triazolo-Triazinones
- Example: 6-Methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one derivatives (7a–j) Structural Difference: Replaces the triazole ring with a triazinone moiety. Synthesis: Uses hydrazonoyl halides and triethylamine in chloroform . Activity: Methyl substituents improve lipophilicity but reduce cytotoxicity compared to the thiol-containing target compound .
Triazolothiadiazines
- Example: [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazines (5a–e) Structural Difference: Fuses a thiadiazine ring instead of a triazole. Synthesis: Requires aminomercaptotriazole and hydrazonoyl halides in dioxane . Activity: Thiadiazine derivatives exhibit moderate antitumor activity but lack the thiol group’s redox activity .
Thiazolo-Triazinones
- Example: 6-Arylmethyl-3-aryl-7H-thiazolo[3,2-b]-1,2,4-triazin-7-ones Structural Difference: Incorporates a thiazole ring fused to triazinone. Synthesis: Utilizes potassium carbonate and KI in acetone under reflux . Activity: Benzyl/methoxybenzyl substituents enhance solubility but show unremarkable cytotoxicity .
Substituent-Driven Comparisons
Physicochemical Properties
- Solubility : The diphenyl groups in the target compound confer high lipophilicity, whereas trimethoxyphenyl () or carboxylic acid derivatives () improve aqueous solubility.
- Stability: The thiol group may oxidize to disulfides under ambient conditions, necessitating stabilization strategies. In contrast, thione derivatives (e.g., triazinones) are more stable .
Biological Activity
Diphenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol is a heterocyclic compound notable for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various pharmacological effects supported by empirical research findings.
Chemical Structure and Properties
- IUPAC Name : 6,7-diphenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thione
- Molecular Formula : C15H11N5S
- Molecular Weight : 293.35 g/mol
- CAS Number : 374088-62-7
The compound features a fused triazole structure that contributes to its biological activity through various interactions with biological targets.
Synthesis Methods
The synthesis of this compound typically involves the cyclization of diphenylamine with thiocarbohydrazide under controlled conditions. This process may utilize catalysts to enhance yield and efficiency.
The biological activity of this compound is primarily attributed to its thiol and triazole groups. These functional groups allow the compound to interact with various molecular targets:
- Oxidation and Reduction : The thiol group can undergo oxidation to form disulfides or sulfonic acids. Conversely, it can be reduced to yield amines.
- Substitution Reactions : The aromatic rings are susceptible to electrophilic or nucleophilic substitutions that can modify the compound's biological properties.
Biological Activities
Research has demonstrated that this compound exhibits a variety of biological activities:
Antimicrobial Activity
Studies have shown that compounds containing the 1,2,4-triazole moiety possess significant antimicrobial properties. For instance:
- Antibacterial Effects : The compound has demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. In vitro tests indicated that it outperformed conventional antibiotics like amoxicillin in certain cases .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
Antifungal Activity
This compound has also shown antifungal properties through inhibition of ergosterol biosynthesis in fungi .
Anticancer Activity
Research indicates potential anticancer effects against human cancer cell lines such as MCF-7 (breast cancer) and Hep-G2 (liver cancer). Compounds derived from triazoles have been noted for their cytotoxicity against these cell lines .
Case Studies and Research Findings
A review of several studies highlights the compound's broad-spectrum bioactivity:
- Antimycobacterial Activity : Kucukguzel et al. reported that certain derivatives exhibited significant inhibition against Mycobacterium tuberculosis with MIC values comparable to standard treatments .
- Urease Inhibition : Some synthesized derivatives showed potent urease inhibitory activity which is crucial for treating urease-related disorders .
- In Vitro Studies : Various studies utilized MTT assays to evaluate antiproliferative effects on cancer cell lines. Results indicated that certain derivatives had IC50 values ranging from 13.67 to 18.62 µM against SKOV3 and MCF-7 cell lines .
Q & A
Q. What are the common synthetic routes for diphenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol derivatives?
The compound is typically synthesized via cyclocondensation reactions. For example, hydrazinolysis of [1,3,4]oxadiazole-2-thione yields amino-[1,2,4]triazole-3-thiol intermediates, which are further reacted with aromatic aldehydes to form Schiff bases. Subsequent treatment with morpholine and formaldehyde generates Mannich bases. Cyclocondensation of triazole-3-thione derivatives with diethyl oxalate or formic acid yields the fused triazolo-triazole core . Alternative routes include alkylation of 4-amino-5-substituted-1,2,4-triazole-3-thiols with phenacyl bromides, followed by cyclization in POCl₃ .
Q. How is this compound characterized spectroscopically?
Characterization involves a combination of techniques:
- ¹H/¹³C-NMR : To confirm substitution patterns and aromatic protons.
- IR spectroscopy : Identifies thiol (-SH) stretches (~2500 cm⁻¹) and triazole ring vibrations.
- ESI-MS : Validates molecular weight and fragmentation patterns.
- Elemental analysis : Ensures purity and stoichiometry (e.g., C, H, N, S content) .
Advanced Research Questions
Q. What is the thermal decomposition mechanism of this compound, and how is kinetic modeling applied?
Thermal decomposition involves exothermic processes linked to the breakdown of the triazole and thiol moieties. Studies using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) reveal multi-stage decomposition. Kinetic models (e.g., Flynn-Wall-Ozawa method) are employed to calculate activation energy (Eₐ) and pre-exponential factors. For example, 3,6,7-triamino derivatives exhibit Eₐ values of ~180 kJ/mol, with decomposition pathways involving NH₃ and HCN release . Hydrogen bonding in the crystal lattice (e.g., in pentazolate salts) can stabilize the structure, raising decomposition temperatures to ~120–125°C .
Q. How do structural modifications influence the antitumor activity of this compound derivatives?
Substituents on the triazole ring significantly impact bioactivity. For instance:
- Schiff base derivatives : Electron-withdrawing groups (e.g., -NO₂) enhance cytotoxicity against HCT-116 colon carcinoma cells (IC₅₀ ≈ 12 µM), comparable to vinblastine .
- Thiadiazine hybrids : Diphenylsulfone moieties improve antimicrobial activity, with MIC values ≤ 2 µg/mL against S. aureus .
- Hydrazone derivatives : Planar conjugated systems (e.g., fused tetrazolo-triazines) increase DNA intercalation potential .
Q. Are there regioselective methods for synthesizing [1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-ones from diphenyl-7H-triazole precursors?
Regioselective synthesis is achieved via azo coupling followed by cyclization. Benzenediazonium chloride reacts with [1,2,4]triazin-3-ylthio-methylene compounds to form azo intermediates, which undergo base-mediated cyclization (e.g., sodium ethoxide in ethanol) to yield triazolo-triazinones. The regiochemistry is confirmed by alternate synthesis and ¹H-NMR analysis .
Data Contradiction Analysis
Q. Why are there discrepancies in reported cytotoxic activities of diphenyl-7H-triazole derivatives across studies?
Variations arise from:
- Synthetic purity : Impurities ≥5% (e.g., unreacted hydrazine) can skew bioassay results .
- Assay conditions : Differences in cell lines (e.g., HCT-116 vs. HepG2) and incubation times (24 vs. 48 hours) alter IC₅₀ values .
- Substituent positioning : Meta-substituted aryl groups show higher activity than para-substituted analogs due to steric effects .
Methodological Recommendations
Q. How can computational modeling optimize the design of diphenyl-7H-triazole derivatives for high-energy materials?
Density functional theory (DFT) predicts planar conjugated structures (e.g., fused tetrazolo-triazines) with enhanced stability and detonation velocities (~9,000 m/s). RDG analysis identifies hydrogen-bonding networks that improve thermal stability, as seen in graphene-like pentazolate salts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
